molecular formula C22H16ClN3 B12544477 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-77-8

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12544477
CAS No.: 654650-77-8
M. Wt: 357.8 g/mol
InChI Key: LZMDNRDLNFIOGZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a high-purity chemical reagent designed for research and development purposes. This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold of significant interest in medicinal chemistry and materials science . Pyrazolo[4,3-c]quinoline derivatives are investigated for a wide range of biological activities. Scientific literature indicates that related structures have been explored as photosensitizing anti-cancer agents , selective cyclooxygenase-2 (COX-2) inhibitors , benzodiazepine receptor antagonists , and compounds with anti-inflammatory properties . The structural motif of this chemical class makes it a valuable template for structure-activity relationship (SAR) studies in drug discovery. Beyond pharmaceutical applications, the rigid and conjugated structure of the pyrazolo[4,3-c]quinoline core also lends itself to photophysical research. Analogs of this compound are studied for their potential as fluorescence probes and in the development of novel optical materials due to their unique electronic properties . Notice to Buyers: This product is intended and sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for determining the suitability of this product for their intended purpose and for complying with all applicable laws and regulations.

Properties

CAS No.

654650-77-8

Molecular Formula

C22H16ClN3

Molecular Weight

357.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C22H16ClN3/c23-16-10-12-17(13-11-16)26-22-18-8-4-5-9-20(18)24-14-19(22)21(25-26)15-6-2-1-3-7-15/h1-13,24H,14H2

InChI Key

LZMDNRDLNFIOGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

KI-Promoted Cyclization of Pyrazole-Arylamines and Benzyl Bromide

A seminal method for constructing the pyrazolo[4,3-c]quinoline scaffold employs 2-(1H-pyrazol-5-yl)anilines and benzyl bromide in the presence of potassium iodide (KI). This approach leverages benzyl bromide as a C1 synthon, facilitating cyclization under mild conditions (50–100°C) to yield the target compound in 65–85% efficiency. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the benzyl carbon, followed by intramolecular cyclization to form the fused pyrazoloquinoline system. Substrates with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring exhibit enhanced reactivity due to increased electrophilicity at the reaction site.

Table 1. Optimization of KI-Promoted Cyclization

Benzyl Halide Temperature (°C) Yield (%)
Benzyl bromide 80 78
Benzyl iodide 80 82
Benzyl chloride 80 <10

Acid-Promoted Cyclization with β-Keto Esters

An alternative route utilizes β-keto esters and pyrazole-arylamines under acidic conditions (e.g., acetic acid, polyphosphoric acid). The reaction involves C–C bond cleavage of the β-keto ester, followed by cyclocondensation to form the dihydroquinoline ring. For instance, refluxing 2-(1H-pyrazol-5-yl)aniline with ethyl acetoacetate in acetic acid at 120°C for 12 hours affords the product in 72% yield. This method tolerates alkyl and aryl substituents on the β-keto ester, enabling structural diversification.

Cross-Coupling Approaches for Functionalization

Suzuki-Miyaura Coupling for Aryl Substitution

Post-cyclization functionalization via Suzuki-Miyaura coupling introduces aryl groups at specific positions. For example, 6,8-dibromo-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline reacts with phenylboronic acid under Pd(PPh3)4 catalysis to install phenyl groups at C6 and C8, achieving >90% conversion. Key parameters include:

  • Catalyst loading: 5 mol% Pd.
  • Base: K2CO3 in THF/H2O.
  • Temperature: 80°C for 24 hours.

Table 2. Suzuki-Miyaura Coupling Efficiency

Boronic Acid Position Yield (%)
Phenylboronic acid C6, C8 92
4-Methoxyphenyl C6 85
2-Naphthyl C8 78

Buchwald-Hartwig Amination

Primary and secondary amines are introduced via Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos. Reacting 4-chloro-pyrazoloquinoline with morpholine at 100°C for 18 hours affords the N-alkylated product in 68% yield. Sterically hindered amines (e.g., tert-butylamine) require higher temperatures (120°C) and prolonged reaction times.

Solvent-Free and Green Chemistry Approaches

Melt Reactions with Polyphosphoric Acid (PPA)

Solvent-free synthesis using PPA as both catalyst and solvent achieves cyclization at 110–150°C. This method avoids volatile organic solvents and reduces reaction times to 2–4 hours, with yields comparable to solution-phase methods (70–75%). For instance, heating 4-chlorophenylhydrazine with diketones in PPA directly affords the pyrazoloquinoline framework via tandem condensation-cyclization.

Mechanochemical Synthesis

Ball-milling pyrazole-arylamines with benzyl bromide and KI for 60 minutes at 30 Hz achieves 70% yield, demonstrating the feasibility of mechanochemistry for scalable synthesis. This approach minimizes solvent waste and energy consumption, aligning with green chemistry principles.

Purification and Characterization

Crystallization and Recrystallization

Crude products are typically purified via recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. Single crystals suitable for X-ray diffraction are obtained by slow evaporation from DMF, revealing a planar pyrazoloquinoline core with dihedral angles <5° between rings.

Key Spectral Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.1 Hz, 1H, H5), 7.89–7.45 (m, 9H, Ar-H), 4.02 (s, 2H, CH2).
  • 13C NMR : δ 154.2 (C3a), 142.1 (C9a), 135.6–118.3 (Ar-C).
  • HRMS : m/z 397.0745 [M+H]+ (calc. 397.0748).

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.

Case Study : A study demonstrated that 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exhibited cytotoxic effects against breast cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential microbial enzymes.

Research Findings : A series of derivatives derived from this compound were tested for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. The presence of the chlorophenyl group is thought to enhance its ability to modulate inflammatory pathways.

Evidence : In vitro assays indicated that this compound could significantly reduce pro-inflammatory cytokine production in activated macrophages .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Key Comparisons:

Compound Name Substituents (Positions) Torsion Angles (°) Crystallographic Stability
1-(4-Chlorophenyl)-3-phenyl derivative 1-(4-ClPh), 3-Ph 75.2 (1-aryl), −59.2 (3-aryl) Moderate (steric strain)
6,8-Diphenyl derivative 1-(4-ClPh), 6-Ph, 8-Ph N/A High (rigid core)
2-(4-Bromophenyl)-2H-pyrazoloquinoline 2-(4-BrPh) N/A Moderate (planar)

The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity compared to bromine (less electronegative) or methyl substituents. The dihydro (2,4-dihydro-1H) moiety reduces aromaticity, increasing ring flexibility versus fully aromatic analogs like 2H-pyrazolo[4,3-c]quinolines .

Key Research Findings and Implications

  • Structural Insights: Steric interactions dominate the conformational landscape, with aryl substituents adopting non-planar orientations to alleviate strain .
  • Synthetic Optimization: L-Proline-catalyzed multi-component reactions offer moderate yields and greener conditions compared to POCl3-mediated routes .
  • Biological Relevance: Chlorophenyl and phenyl groups balance lipophilicity and target engagement, though polar substituents (e.g., –OH, –NH2) in related compounds enhance anti-inflammatory potency .

Biological Activity

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, notable for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a fused bicyclic system that enhances its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3C_{18}H_{16}ClN_3. The presence of the chlorophenyl group is significant as it influences the compound's reactivity and biological activity. The synthesis of this compound typically involves several key reactions that ensure high yields and purity.

Biological Activities

Research indicates that compounds in the pyrazolo[4,3-c]quinoline class exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, certain derivatives demonstrated inhibition comparable to established anti-inflammatory agents like 1400 W .
  • Anticancer Potential : The compound's structure allows it to interact with cancer-related pathways. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with tumor growth and metastasis .
  • Antimicrobial Properties : Some studies suggest that pyrazolo[4,3-c]quinoline derivatives possess antimicrobial activity against a range of pathogens. This activity is likely due to their ability to disrupt microbial cell functions .

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors involved in inflammatory responses and cancer progression. Notably:

  • Inhibition of iNOS and COX-2 : The anti-inflammatory effects are linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
  • Structure-Activity Relationship (SAR) : Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify key structural features that enhance biological activity. These studies help in optimizing the design of new derivatives with improved efficacy and reduced toxicity .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinolineContains diphenyl substitutionAnti-inflammatory activity
1-(Phenyl)-2-methyl-2H-pyrazolo[4,3-c]quinolineMethyl substitution on pyrazoleAntimicrobial properties
4-Amino-1H-pyrazolo[4,3-b]quinolineDifferent heterocyclic structureAnticancer activity

This table highlights how variations in structural features can lead to differing biological activities among compounds in the same family.

Case Studies

Several case studies have documented the efficacy of pyrazolo[4,3-c]quinoline derivatives:

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinolines using LPS-stimulated RAW 264.7 cells. Compounds were screened for their ability to inhibit NO production and showed promising results with IC50 values indicating potent activity against inflammation markers .
  • Anticancer Research : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings support further exploration into their potential as anticancer agents .

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